molecular formula C₂₀H₂₃NO B1145427 N-Desmethyl N-Ethyl Doxepin CAS No. 70805-90-2

N-Desmethyl N-Ethyl Doxepin

Cat. No.: B1145427
CAS No.: 70805-90-2
M. Wt: 293.4
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Description

N-Desmethyl N-Ethyl Doxepin, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₃NO and its molecular weight is 293.4. The purity is usually 95%.
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Properties

CAS No.

70805-90-2

Molecular Formula

C₂₀H₂₃NO

Molecular Weight

293.4

Synonyms

3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N-ethyl-N-methyl-1-propanamine;  Dibenz[b,e]oxepin 1-Propanamine Deriv.

Origin of Product

United States

Synthesis of the Precursor: N Desmethyl Doxepin Nordoxepin

A common method for obtaining nordoxepin involves the demethylation of doxepin (B10761459). A patented synthetic route uses doxepin hydrochloride as the starting material. google.com The process involves the following key steps:

Acylation: Doxepin hydrochloride is reacted with 2,2,2-trichloroethyl chloroformate in the presence of an organic base like N,N-diisopropylethylamine. This reaction takes place in a solvent such as dichloromethane (B109758) under an ice-water bath condition. google.com

Reduction: The resulting intermediate is then dissolved in a solvent like tetrahydrofuran, and a reduction reaction is carried out using zinc powder and a weak acid to yield N-desmethyl doxepin. google.com

N Alkylation to Form N Desmethyl N Ethyl Doxepin

Once the precursor, nordoxepin (a secondary amine), is obtained, the final step is N-alkylation to introduce an ethyl group, forming the tertiary amine N-Desmethyl N-Ethyl Doxepin (B10761459). This is a standard organic transformation. While specific literature for this exact conversion is sparse, the general principles of N-alkylation of secondary amines apply. The reaction typically involves reacting nordoxepin with an ethylating agent in the presence of a base.

Interactive Data Table: Precursor Compounds for N-Desmethyl N-Ethyl Doxepin Synthesis

Compound NameRole in SynthesisChemical FormulaMolar Mass ( g/mol )
Doxepin HydrochlorideStarting MaterialC₁₉H₂₂ClNO315.84
N-Desmethyl Doxepin (Nordoxepin)Direct PrecursorC₁₈H₁₉NO265.36
Ethyl IodideEthylating Agent (Example)C₂H₅I155.97
Diethyl SulfateEthylating Agent (Example)C₄H₁₀O₄S154.19
N,N-diisopropylethylamineBase (Example)C₈H₁₉N129.24
Potassium CarbonateBase (Example)K₂CO₃138.21

Interactive Data Table: General Reaction Conditions for N-Alkylation

ParameterConditionPurpose
Reactants N-Desmethyl Doxepin, Ethylating Agent (e.g., Ethyl Iodide)Introduction of the ethyl group onto the nitrogen atom.
Base Non-nucleophilic base (e.g., K₂CO₃, DIPEA)To deprotonate the secondary amine, making it nucleophilic, and to neutralize the acid byproduct. mdpi.com
Solvent Aprotic polar solvent (e.g., DMF, Acetonitrile)To dissolve reactants and facilitate the reaction.
Temperature Room temperature to moderate heating (e.g., 25-80 °C)To provide sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time Several hours to overnightTo allow the reaction to go to completion.

Structural Characteristics and Derivatization Considerations

Core Dibenz[b,e]oxepin Ring System

The foundational structure of N-Desmethyl N-Ethyl Doxepin (B10761459) is the dibenz[b,e]oxepin ring system. This tricyclic scaffold consists of two benzene (B151609) rings fused to a central seven-membered heterocyclic ring containing an oxygen atom, known as an oxepin (B1234782) ring. mdpi.comresearchgate.net This arrangement results in a rigid yet non-planar structure. nih.gov

The dibenz[b,e]oxepin system is not flat; instead, it typically adopts a boat-like or twisted conformation. nih.govthieme-connect.de This three-dimensional shape is a key characteristic of the molecule, influencing how it interacts with biological systems. The fusion of the aromatic benzene rings to the oxepin core creates a stable, electron-rich system that is a common feature in various biologically active compounds. mdpi.com

N-Ethyl-N-Methyl Propanamine Side Chain

Attached to the core ring system is an N-Ethyl-N-Methyl Propanamine side chain. synthinkchemicals.comusbio.net Specifically, this chain is linked to the 11-position of the dibenz[b,e]oxepin ring through a propylidene bridge (a three-carbon chain with a double bond to the ring). synthinkchemicals.com The full chemical name for the compound is 3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N-ethyl-N-methyl-1-propanamine. synthinkchemicals.com

Potential for Geometric (E/Z) Isomerism and Stereoisomeric Variants

A critical structural feature of N-Desmethyl N-Ethyl Doxepin is the exocyclic double bond that connects the propanamine side chain to the dibenz[b,e]oxepin ring. The restricted rotation around this carbon-carbon double bond gives rise to geometric isomerism. nih.govchemguide.co.uk Consequently, the compound can exist as two distinct geometric isomers: (E) and (Z). wikipedia.orgnewdrugapprovals.org

The designation of (E) and (Z) isomers is determined by the Cahn-Ingold-Prelog priority rules applied to the substituents on the double-bonded carbons. chemguide.co.uk

The (Z)-isomer (from the German zusammen, meaning "together") has the higher-priority groups on the same side of the double bond.

The (E)-isomer (from the German entgegen, meaning "opposite") has the higher-priority groups on opposite sides of the double bond.

This isomerism is a well-documented characteristic of the parent compound, Doxepin, which is typically manufactured as a mixture of (E) and (Z) isomers, with the (E) isomer predominating. wikipedia.orgnewdrugapprovals.orgdrugbank.com Similarly, its primary metabolite, N-desmethyldoxepin (Nordoxepin), also exists as a mixture of (E) and (Z) stereoisomers. wikipedia.org Given that this compound shares the same core structure and exocyclic double bond, it inherently exhibits the same potential for E/Z isomerism.

While the tertiary amine nitrogen in the side chain has a lone pair and three different alkyl substituents, which could theoretically make it a chiral center, rapid pyramidal inversion at the nitrogen atom at room temperature typically prevents the isolation of stable stereoisomers (enantiomers) based on the nitrogen center. doubtnut.com Therefore, the most significant isomeric variation for this compound is its geometric (E/Z) isomerism.

Synthetic Methodologies and Chemical Synthesis Pathways

General Principles of Organic Synthesis for Structurally Related Doxepin (B10761459) Analogues

The synthesis of doxepin and its analogues is centered around the construction of the core tricyclic dibenzo[b,e]oxepin ring system. A common strategy involves the condensation of a precursor ketone, 6,11-dihydrodibenzo[b,e]oxepin-11-one, with a Grignard reagent derived from a 3-halopropyl-N,N-dimethylamine. This is followed by dehydration to form the exocyclic double bond characteristic of the doxepin structure.

Key reactions in the synthesis of the tricyclic core and its derivatives include:

Friedel-Crafts Acylation: This type of reaction can be used to form carbon-carbon bonds necessary for creating the ring system. researchgate.net

Condensation Reactions: These are crucial for attaching the aminopropylidene side chain to the tricyclic core. ijnc.ir

Reduction and Acylation: These steps are often employed to modify functional groups within the molecule, for instance, in the conversion of doxepin to its metabolites or analogues. ijnc.ir

The development of efficient synthetic routes for these compounds is an ongoing area of research, with a focus on improving yields, reducing the number of steps, and ensuring the affordability of these therapeutic agents. ijnc.ir

Synthetic Development in Research and Development Initiatives

Research and development efforts in the synthesis of doxepin analogues have focused on overcoming challenges such as harsh reaction conditions, complex multi-step processes, and low product purity. google.com Innovations in synthetic methodology aim to provide more direct and higher-yielding pathways.

Further research has explored various structural modifications to the doxepin molecule, leading to the synthesis of numerous analogues with different pharmacological profiles. google.com These initiatives expand the chemical space and may lead to the discovery of compounds with improved therapeutic properties. ijnc.ir

Strategies for Control of Isomeric Purity in Synthesis

Doxepin and its analogues, including N-Desmethyl N-Ethyl Doxepin, exist as a mixture of (E) and (Z) geometric isomers due to the trisubstituted exocyclic double bond. newdrugapprovals.orgwikipedia.org The ratio of these isomers is a critical quality attribute, as they can have different pharmacological activities. Commercially, doxepin is typically supplied in an approximate 85:15 ratio of (E) to (Z) isomers. newdrugapprovals.org

Controlling the isomeric purity during synthesis is a significant challenge. Strategies to manage this include:

Stereoselective Synthesis: Developing synthetic routes that preferentially form one isomer over the other. While challenging, this is the most efficient approach to obtaining a desired isomer.

Chromatographic Separation: After synthesis, the isomeric mixture can be separated to isolate the desired isomer or to achieve a specific ratio. Techniques like High-Performance Liquid Chromatography (HPLC) are effective for this purpose. chromatographyonline.com Normal-phase chromatography is often preferred as it can offer better selectivity for separating isomers. chromatographyonline.com

Isomerization: In some cases, it may be possible to convert the undesired isomer into the desired one under specific reaction conditions.

The purification process is crucial and often involves scaling up separation methods from an analytical scale to a preparative scale to handle larger quantities of the compound. chromatographyonline.com For instance, the (Z) and (E) isomers of doxepin N+-glucuronide, a metabolite, can be isolated from a mixture. google.com

Precursor Compounds and Reaction Conditions for N-Alkylation

The synthesis of this compound is achieved through the N-alkylation of its immediate precursor, N-desmethyl doxepin, also known as nordoxepin. wikipedia.orgnih.gov

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and purification of N-Desmethyl N-Ethyl Doxepin (B10761459) from complex mixtures, as well as for isomeric and purity analysis. While specific methods for N-Desmethyl N-Ethyl Doxepin are not extensively documented in publicly available literature, the methodologies applied to its parent compound, Doxepin, and its primary metabolite, N-Desmethyl Doxepin, provide a framework for its analysis.

High-Performance Liquid Chromatography (HPLC) for Isomeric and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of pharmaceutical compounds, including the separation of isomers and the determination of purity. For the broader class of Doxepin and its derivatives, both normal-phase and reversed-phase HPLC methods have been developed. These methods are adept at separating the (E)- and (Z)-isomers of Doxepin and N-Desmethyl Doxepin, a separation that would be equally critical for this compound due to its structural similarities.

Although specific HPLC methods validated for this compound are not detailed in peer-reviewed publications, a typical approach would likely involve a C18 or a biphenyl (B1667301) stationary phase for reversed-phase chromatography. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of the parent compound and its related substances. Detection is commonly performed using UV spectrophotometry, typically in the range of 210-300 nm.

Table 1: Representative HPLC Parameters for Analysis of Doxepin Analogs

ParameterTypical Conditions
Column C18 (e.g., 100 mm x 4.6 mm, 5 µm) or Biphenyl
Mobile Phase Acetonitrile/Methanol and Ammonium Formate Buffer
Flow Rate 0.5 - 1.5 mL/min
Detection UV at approximately 295 nm
Temperature Ambient to 40°C

Note: This table is illustrative of methods used for closely related compounds and would require optimization and validation for this compound.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For tricyclic antidepressants and their metabolites, GC is often used in conjunction with a mass spectrometry detector (GC-MS). The analysis of N-Desmethyl Doxepin has been reported using GC-MS, which suggests that a similar approach could be viable for this compound.

A significant consideration for the GC analysis of compounds like this compound, which contains a secondary amine, is the potential for peak tailing and adsorption onto the column. To mitigate these issues, derivatization is a common strategy. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to convert the amine into a less polar and more volatile derivative, improving chromatographic performance. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase.

However, specific GC applications or validated methods for the routine analysis of this compound are not readily found in scientific literature.

Spectrometric Characterization Approaches

Spectrometric techniques are indispensable for the structural elucidation and quantification of chemical compounds. These methods provide detailed information about the molecular weight, structure, and functional groups present in this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Mass spectrometry is a highly sensitive and specific technique for the identification and quantification of compounds. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for analyzing compounds in complex matrices. While a detailed mass spectrum and fragmentation pattern for this compound is not widely published, its molecular weight is 293.39 g/mol with a molecular formula of C20H23NO.

In an LC-MS/MS analysis, this compound would be expected to form a protonated molecule [M+H]+ in positive ion mode electrospray ionization (ESI). For quantification, multiple reaction monitoring (MRM) would be employed, where the precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity. For the closely related N-Desmethyl Doxepin, the precursor ion is m/z 266.0, which fragments to a product ion of m/z 107.0. A similar fragmentation pathway involving the side chain would be anticipated for this compound.

Table 2: Predicted Mass Spectrometric Parameters for this compound

ParameterPredicted Value
Molecular Formula C20H23NO
Molecular Weight 293.39
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]+ m/z 294.2
Potential Product Ions Dependent on fragmentation of the ethyl-propylamine side chain

Note: The product ions would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR would be essential for the definitive structural confirmation of this compound. While published NMR data for this specific compound is scarce, the synthesis of its deuterated analog has been reported, which would have necessitated NMR characterization.

The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the dibenz[b,e]oxepin ring system, the vinylic proton, and the aliphatic protons of the N-ethyl and N-methyl groups on the side chain. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the characteristic peaks for the aromatic carbons, the olefinic carbons, and the aliphatic carbons of the side chain. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be used to assign all proton and carbon signals unambiguously.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. While a specific spectrum for this compound is not available, the expected absorptions can be predicted based on its structure.

Key expected vibrational frequencies would include C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic rings and the double bond in the seven-membered ring, and C-O stretching from the ether linkage in the dibenz[b,e]oxepin core. The presence of the tertiary amine would also be indicated by C-N stretching vibrations.

Table 3: Predicted Infrared Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=C Stretch (Aromatic)1600-1450
C-O Stretch (Ether)1250-1050
C-N Stretch (Amine)1250-1020

Note: These are predicted ranges and the actual spectrum would provide more precise values.

Application of Analytical Techniques in Quality Control (QC) and Quality Assurance (QA) of Related Formulations

This compound plays a significant role as a reference material in the quality control (QC) and quality assurance (QA) of pharmaceutical formulations containing Doxepin. synthinkchemicals.com Its presence, even in trace amounts, can be an indicator of impurities arising from the synthesis of Doxepin or its degradation over time. Therefore, robust analytical methods are essential to detect and quantify this compound in the final drug product.

The application of the aforementioned analytical techniques in QC and QA involves several key aspects:

Impurity Profiling: HPLC and LC-MS/MS methods are used to establish an impurity profile for Doxepin drug substances and drug products. By using a qualified reference standard of this compound, analysts can accurately identify and quantify its presence.

Stability Testing: Pharmaceutical formulations are subjected to stability studies under various environmental conditions to determine their shelf life. Analytical methods are used to monitor the formation of degradation products, including this compound, over time.

Raw Material Testing: The quality of the active pharmaceutical ingredient (API), Doxepin, is critical. Analytical methods are employed to test the incoming raw materials for the presence of related substances like this compound to ensure they meet the required purity specifications before being used in the manufacturing process.

The following table summarizes the application of different analytical techniques in the QC and QA of Doxepin formulations with respect to this compound:

Table 1: Application of Analytical Techniques in QC/QA

Analytical Technique Application in QC/QA Key Advantages
HPLC-UV Routine quality control, purity testing, and content uniformity of Doxepin formulations. Robust, cost-effective, and widely available.
GC-MS Identification and quantification of volatile impurities and degradation products. High resolution and specificity for structural elucidation.
LC-MS/MS Trace-level impurity detection, stability studies, and cleaning validation. Unmatched sensitivity and selectivity.

Use as a Reference Standard in Analytical Method Validation

The availability of a well-characterized reference standard of this compound is a prerequisite for the validation of any analytical method intended for its quantification. synthinkchemicals.com Analytical method validation is a formal process that demonstrates that an analytical procedure is suitable for its intended purpose.

This compound as a reference standard is used to establish the following validation parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. The reference standard is used to confirm the retention time or mass-to-charge ratio of this compound and to ensure it is well-resolved from Doxepin and other potential impurities.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of dilutions of the this compound reference standard are prepared and analyzed to construct a calibration curve.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo formulation with a known amount of the this compound reference standard and measuring the recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. The reference standard is used to prepare samples for repeatability and intermediate precision studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. The reference standard is diluted to low concentrations to determine these limits.

The following table illustrates the role of the this compound reference standard in the validation of a hypothetical HPLC method:

Table 2: Role of Reference Standard in HPLC Method Validation

Validation Parameter Role of this compound Reference Standard
Specificity Used to confirm the peak identity and resolution from other components.
Linearity A calibration curve is generated using a range of concentrations of the reference standard.
Accuracy Known amounts are added to a sample matrix to assess recovery.
Precision Used to prepare samples for repeated analysis to determine the variability of the method.
LOD/LOQ Serially diluted to determine the lowest detectable and quantifiable concentrations.

Metabolism and Biotransformation Pathways Preclinical/in Vitro

Theoretical Metabolic Transformations from Parent Doxepin (B10761459)

Doxepin, a tertiary amine, undergoes extensive first-pass metabolism in the liver. drugs.com The primary and most significant metabolic pathway is N-demethylation, which converts doxepin into its principal active metabolite, N-desmethyldoxepin (also known as nordoxepin). clinpgx.orgwikipedia.org This reaction involves the removal of one of the two methyl groups from the nitrogen atom on the aliphatic side chain. A further demethylation can occur to produce didesmethyldoxepin. clinpgx.org

The formation of N-Desmethyl N-Ethyl Doxepin would theoretically start from a different precursor, such as a hypothetical "N-Ethyl-N-Methyl Doxepin." In this scenario, two primary dealkylation pathways would be possible:

N-demethylation: The removal of the methyl group would yield N-Ethyl Doxepin (the compound of interest).

N-de-ethylation: The removal of the ethyl group would yield N-desmethyldoxepin (nordoxepin), the standard metabolite of doxepin.

The relative prevalence of these pathways would depend on the specific affinities of the metabolizing enzymes for the methyl versus the ethyl group. In addition to dealkylation, aromatic hydroxylation of the tricyclic ring system is another major metabolic transformation for doxepin and its analogues. drugs.comnih.gov

Potential for N-Dealkylation and N-Oxidation Processes (Hypothetical)

Based on the general metabolism of TCAs, this compound, as a secondary amine, would be susceptible to further metabolic processes.

N-Dealkylation: N-dealkylation is a hallmark of TCA metabolism. nih.gov Tertiary amines like amitriptyline (B1667244) and imipramine (B1671792) are demethylated to the active secondary amines nortriptyline (B1679971) and desipramine, respectively. upol.cz Similarly, doxepin is demethylated to N-desmethyldoxepin. clinpgx.org It is therefore highly probable that an N-ethyl group on a doxepin analogue would also be a substrate for enzymatic cleavage, leading to the formation of a primary amine metabolite.

N-Oxidation: Another, typically minor, metabolic pathway for doxepin involves the oxidation of the nitrogen atom on the side chain to form doxepin-N-oxide. clinpgx.orgclinpgx.org This process creates a more polar metabolite that can be more readily excreted. It is plausible that this compound could also undergo N-oxidation, forming an N-oxide derivative.

Role of Cytochrome P450 Enzymes (CYPs) in Analogous Metabolic Pathways

The biotransformation of doxepin and other TCAs is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govhres.ca In vitro studies and clinical data have identified specific isoenzymes responsible for key metabolic steps.

CYP2C19: This enzyme is the primary catalyst for the N-demethylation of doxepin to N-desmethyldoxepin. clinpgx.orgwikipedia.org Its involvement is significant, with some studies suggesting it is responsible for over 50% of this conversion. wikipedia.org Given its role in metabolizing other TCAs like amitriptyline and clomipramine, CYP2C19 would be the most probable enzyme to catalyze the dealkylation of any N-ethyl or N-methyl doxepin analogues. upol.cznih.gov

CYP2D6: This isoenzyme is mainly responsible for the hydroxylation of both the parent doxepin molecule and its N-desmethyl metabolite. clinpgx.orgwikipedia.org Specifically, CYP2D6 hydroxylates the E-isomer of doxepin. hres.ca This enzyme shows significant genetic polymorphism, which can lead to wide inter-individual variations in drug clearance. clinpgx.org It is expected that CYP2D6 would also be responsible for the hydroxylation of this compound.

Other CYPs: To a lesser extent, enzymes such as CYP1A2 and CYP2C9 are also involved in the metabolism of doxepin. wikipedia.orghres.ca

The table below summarizes the key enzymes involved in the metabolism of doxepin, which provides a model for the hypothetical metabolism of this compound.

CYP450 EnzymePrimary Role in Doxepin MetabolismHypothetical Role for N-Ethyl Analogues
CYP2C19 Major catalyst for N-demethylation of Doxepin to N-desmethyldoxepin. clinpgx.orgwikipedia.orgCatalysis of N-demethylation and N-de-ethylation.
CYP2D6 Catalysis of aromatic ring hydroxylation of Doxepin and N-desmethyldoxepin. clinpgx.orgwikipedia.orgHydroxylation of the tricyclic ring.
CYP1A2 Minor role in N-demethylation. hres.caPotential minor contribution to N-dealkylation.
CYP2C9 Minor role in N-demethylation. hres.caPotential minor contribution to N-dealkylation.

Conjugation Reactions (e.g., Glucuronidation) of Related Metabolites

Following the initial Phase I oxidative reactions (dealkylation, hydroxylation) mediated by CYP enzymes, the resulting metabolites of doxepin undergo Phase II conjugation reactions. drugs.com The primary conjugation pathway is glucuronidation, where glucuronic acid is attached to hydroxylated metabolites. hres.ca This process significantly increases the water solubility of the metabolites, facilitating their renal excretion. hres.ca

Metabolites such as hydroxydoxepin and hydroxy-N-desmethyldoxepin are excreted in the urine mainly as their glucuronide conjugates. clinpgx.orgservice.gov.uk Therefore, it is a well-founded hypothesis that any hydroxylated form of this compound would subsequently be conjugated with glucuronic acid before its elimination from the body.

Molecular Interactions and Preclinical Receptor Binding Studies in Vitro/cellular

Theoretical Considerations for Ligand-Receptor Interactions

The interaction between a ligand like N-Desmethyl N-Ethyl Doxepin (B10761459) and its biological targets is governed by fundamental physicochemical principles. As a member of the tricyclic antidepressant (TCA) class, its binding is primarily non-covalent, involving a combination of electrostatic interactions, hydrogen bonds, and hydrophobic effects.

The molecule's structure features a prominent tricyclic ring system and a flexible alkylamine side chain. The dibenzo[b,e]oxepin core is largely hydrophobic and is expected to engage with nonpolar pockets within the receptor binding sites through van der Waals forces and potentially pi-pi stacking interactions with aromatic amino acid residues. The terminal amine on the side chain is a critical feature for receptor affinity. At physiological pH, this amine group is protonated, carrying a positive charge. This allows it to form a strong ionic bond with a negatively charged residue, typically an aspartate or glutamate, which is a common feature in the binding sites of aminergic G-protein coupled receptors (GPCRs) and neurotransmitter transporters. frontiersin.org

The specific orientation and conformation of the N-alkyl substituents (methyl and ethyl groups) on the nitrogen atom influence both the steric fit and the electronic environment of the amine, thereby modulating binding affinity and selectivity for different receptors. frontiersin.org

Comparative Binding Affinities with Neurotransmitter Receptors (Hypothetical, based on related structures)

Direct experimental binding data for N-Desmethyl N-Ethyl Doxepin are not extensively available in the public domain. However, a hypothetical binding profile can be extrapolated by comparing it with its parent compound, Doxepin (a tertiary amine), and its primary metabolite, Nordoxepin (a secondary amine).

Generally, tertiary amine TCAs like Doxepin exhibit potent but broad activity, with strong antagonism at histamine (B1213489) H1, muscarinic M1, and alpha-1 adrenergic receptors, alongside inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. preprints.org Secondary amine metabolites, such as Nordoxepin, typically show increased selectivity and potency for the norepinephrine transporter (NET) and reduced affinity for H1, M1, and alpha-1 receptors. preprints.orgwikipedia.org

This compound is a tertiary amine, similar to Doxepin, but with asymmetric alkyl substitution (one methyl, one ethyl group) instead of Doxepin's two methyl groups. This structural change is expected to result in a binding profile that shares characteristics with Doxepin but with some modifications. The increased steric bulk of the ethyl group compared to a methyl group might slightly reduce affinity at certain receptors where the binding pocket is constrained, such as muscarinic receptors. Conversely, it could enhance hydrophobic interactions in other binding sites. Therefore, it is hypothesized that this compound would retain potent H1 antagonism, similar to Doxepin, but might exhibit a slightly altered balance of SERT versus NET inhibition and potentially lower anticholinergic activity.

Note: Ki values for Doxepin and Nordoxepin are compiled from various preclinical sources. Lower Ki values indicate higher binding affinity. Hypothetical values for this compound are estimated based on SAR principles.

Enzyme Kinetics and Inhibition Profiles with Metabolic Enzymes

The metabolism of this compound is predicted to follow pathways similar to its parent compound, Doxepin, which is extensively metabolized by the cytochrome P450 (CYP) enzyme system. preprints.org The primary metabolic pathway for Doxepin is N-demethylation to form the active metabolite Nordoxepin. clinpgx.org In vitro studies using human liver microsomes have conclusively shown that this reaction is predominantly catalyzed by the polymorphic enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9. nih.gov CYP3A4 does not appear to play a substantial role in N-demethylation. nih.gov Another significant pathway is hydroxylation of the tricyclic ring, which is mainly carried out by CYP2D6. preprints.orgclinpgx.org

For this compound, which possesses both N-methyl and N-ethyl groups, several metabolic routes are possible:

N-demethylation: Removal of the methyl group, catalyzed likely by CYP2C19, would yield N-Ethyl-Nordoxepin.

N-deethylation: Removal of the ethyl group, also likely mediated by CYP enzymes, would yield Nordoxepin. The relative rates of demethylation versus deethylation by CYP isoenzymes can vary.

Hydroxylation: The dibenzo[b,e]oxepin ring is susceptible to aromatic hydroxylation, a reaction likely catalyzed by CYP2D6.

Kinetic studies on Doxepin N-demethylation have shown significant variability based on CYP2C19 genotype. Microsomes from individuals with high CYP2C19 activity show a much higher maximum velocity (Vmax) for this reaction compared to those with low activity. nih.gov It is plausible that the metabolism of this compound would also be subject to similar pharmacogenetic variations. There is currently no direct data available on the potential for this compound to act as an inhibitor of CYP450 enzymes. preprints.org

Structure-Activity Relationship (SAR) Studies for N-Alkyl Substituted Dibenzooxepins

The structure-activity relationship (SAR) for tricyclic compounds is well-established, with the nature of the alkylamine side chain being a key determinant of pharmacological activity. nih.gov The transition from a tertiary amine to a secondary amine profoundly alters the receptor and transporter binding profile.

Tertiary Amines (e.g., Doxepin): Characterized by two methyl groups on the terminal nitrogen (N,N-dimethyl). These compounds are generally more potent inhibitors of serotonin reuptake compared to norepinephrine reuptake. They also exhibit strong antagonistic effects at histamine H1, muscarinic, and alpha-adrenergic receptors, which contribute to sedative and anticholinergic side effects. preprints.org

Secondary Amines (e.g., Nordoxepin): Characterized by a single methyl group on the terminal nitrogen (N-methyl). These compounds are significantly more potent and selective as inhibitors of norepinephrine reuptake. wikipedia.org They consistently show reduced affinity for histamine H1, muscarinic, and alpha-adrenergic receptors compared to their tertiary amine precursors. wikipedia.org

This compound, with its N-ethyl-N-methyl substitution, is a tertiary amine. Based on SAR principles, it would be expected to have a pharmacological profile more akin to Doxepin than to Nordoxepin. However, the replacement of a methyl group with a larger ethyl group introduces additional steric bulk and increases lipophilicity. This modification can influence receptor interactions. Studies on other classes of compounds have shown that substituting a methyl with an ethyl group can variably impact binding affinity, sometimes increasing it due to enhanced hydrophobic contact and other times decreasing it due to steric clash, depending on the specific topology of the receptor's binding pocket. The presence of the ethyl group in this compound likely modulates the broad-spectrum activity typical of tertiary amine TCAs, leading to a unique profile of receptor affinities and transporter inhibition potencies.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Simulations for Putative Receptor Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a target receptor. preprints.orgdovepress.comnih.govnih.gov For N-Desmethyl N-Ethyl Doxepin (B10761459), these simulations would be crucial in understanding its potential interactions with various receptors in the central nervous system.

Given that its parent compound, doxepin, interacts with a range of receptors, including histamine (B1213489) (H1 and H2), serotonin (B10506) (5-HT), norepinephrine (B1679862) (NET), and muscarinic acetylcholine (B1216132) receptors, it is plausible that N-Desmethyl N-Ethyl Doxepin would also exhibit affinity for these targets. preprints.orgwikipedia.orgclinpgx.orghmdb.ca Docking studies would involve the three-dimensional structure of this compound and the crystal structures of these target receptors. The process would computationally place the ligand into the binding site of the receptor in various orientations and conformations to identify the most stable binding mode, which is typically the one with the lowest binding energy.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor's binding pocket. For instance, the amine group in this compound would be expected to form significant hydrogen bonds with specific residues in the target receptors, similar to other tricyclic antidepressants.

A hypothetical docking study of this compound with the histamine H1 receptor might reveal binding interactions similar to those of doxepin, which is known to be a potent H1 antagonist. preprints.org The tricyclic ring system would likely engage in hydrophobic interactions with aromatic residues in the binding site, while the ethyl-substituted amine side chain could form ionic and hydrogen bonds. The results of such simulations would provide a rank ordering of the binding affinities of this compound for various receptors, helping to predict its pharmacological profile.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions with biological targets. indexcopernicus.comnih.gov Methods such as Density Functional Theory (DFT) can be employed to calculate various electronic descriptors for this compound.

These calculations would yield information on the molecule's geometry, orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. The distribution of electron density, for example, can indicate which parts of the molecule are more likely to engage in electrostatic interactions or hydrogen bonding. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.

For this compound, quantum chemical calculations could elucidate the influence of the N-ethyl group on the electronic structure compared to its parent compound, doxepin, and its primary metabolite, N-desmethyldoxepin. These subtle changes in electronic properties can have a significant impact on receptor binding affinity and selectivity.

Table 1: Hypothetical Electronic Properties of Doxepin Analogs

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Doxepin-5.8-0.55.31.2
N-Desmethyldoxepin-5.7-0.45.31.5
This compound-5.75-0.455.31.4

Note: The values in this table are hypothetical and for illustrative purposes only. They would need to be determined through actual quantum chemical calculations.

Prediction of Pharmacokinetic Parameters (Non-Clinical Modeling)

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their therapeutic success. researchgate.netpharmajen.commdpi.commdpi.comspringernature.com Various computational tools and web servers are available to predict these pharmacokinetic parameters for this compound based on its chemical structure.

Predicted ADME properties would include parameters such as aqueous solubility, intestinal absorption, plasma protein binding, blood-brain barrier permeability, and interaction with transporters like P-glycoprotein. These predictions are typically based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally determined ADME properties.

For this compound, it would be anticipated that its lipophilicity, a key determinant of many ADME properties, would be similar to or slightly higher than that of N-desmethyldoxepin due to the addition of the ethyl group. This could influence its volume of distribution and ability to cross the blood-brain barrier.

Table 2: Predicted ADME Properties of this compound

ADME ParameterPredicted ValueMethod/Model
LogP (Lipophilicity)3.5 - 4.5ALOGPS, XLOGP3
Aqueous SolubilityLow to ModerateESOL, Ali
Human Intestinal AbsorptionHighHIA model
Blood-Brain Barrier PermeabilityPermeableBBB prediction model
P-glycoprotein SubstrateYes/NoP-gp substrate model
Plasma Protein Binding>90%PPB prediction model

Note: These are generalized predictions based on the expected properties of a molecule with the structure of this compound.

In Silico Assessment of Metabolic Fate

The metabolic fate of a compound is a critical aspect of its pharmacokinetic profile. In silico tools can predict the potential sites of metabolism and the enzymes involved. preprints.orgclinpgx.orgwikipedia.orghumanjournals.com For this compound, the primary metabolizing enzymes are expected to be the cytochrome P450 (CYP) family, which are responsible for the metabolism of doxepin and other tricyclic antidepressants. preprints.orgpreprints.org

Computational models can predict which CYP isoforms (e.g., CYP2D6, CYP2C19, CYP3A4) are most likely to metabolize this compound. clinpgx.org These predictions are based on models of the enzyme's active site and the substrate's structural features. The models can also identify the most probable sites on the molecule where metabolic reactions, such as hydroxylation, N-dealkylation, or oxidation, are likely to occur.

Given the structure of this compound, potential metabolic pathways would include:

Hydroxylation of the aromatic rings.

N-de-ethylation to form N-desmethyldoxepin.

N-oxidation of the tertiary amine.

Understanding the metabolic fate is essential for identifying potentially active or toxic metabolites and for predicting drug-drug interactions. For example, if this compound is found to be a substrate of CYP2D6, its plasma concentrations could be affected by co-administration of drugs that inhibit or induce this enzyme.

Role As an Impurity or Reference Standard in Pharmaceutical Development

Impurity Profiling in Doxepin (B10761459) Drug Substance and Product

Impurity profiling is a critical component of drug development and manufacturing, involving the identification and quantification of all potential impurities in a drug substance and drug product. N-Desmethyl N-Ethyl Doxepin is a recognized related compound of Doxepin, and as such, its presence must be monitored. synthinkchemicals.com The process of impurity profiling for Doxepin involves analyzing the drug substance for the presence of various related compounds, including this compound. This is essential to understand the potential degradation pathways of Doxepin and to establish appropriate control strategies to minimize the levels of such impurities.

While specific quantitative data on the typical levels of this compound in Doxepin drug substance and product is not extensively available in public literature, its identification as a potential impurity necessitates its inclusion in comprehensive impurity profiling studies. The acceptable limits for such impurities are typically established based on toxicological data and regulatory guidelines.

Table 1: Profile of this compound

Characteristic Information
Chemical Name 3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N-ethyl-N-methyl-1-propanamine
CAS Number 70805-90-2
Molecular Formula C20H23NO
Molecular Weight 293.39 g/mol
Role Doxepin Impurity, Reference Standard

Significance in Abbreviated New Drug Application (ANDA) Filings

For generic drug manufacturers seeking approval for their products, an Abbreviated New Drug Application (ANDA) must be submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA). A crucial part of the ANDA is the demonstration of "sameness" to the reference listed drug (RLD), which includes a thorough characterization of the impurity profile.

The presence and control of impurities such as this compound are of significant interest to regulatory agencies. synthinkchemicals.com ANDA submissions for generic Doxepin products must include data on the levels of all identified impurities, and these levels must be within the acceptable limits established for the RLD or as per pharmacopeial monographs and regulatory guidelines. The availability of a high-purity reference standard for this compound is therefore indispensable for generic drug developers to accurately validate their analytical methods and to demonstrate to regulatory authorities that their product is of high quality and comparable to the innovator product. synthinkchemicals.com

Development and Validation of Analytical Methods for Impurity Detection and Quantification

The accurate detection and quantification of impurities are reliant on the development and validation of robust analytical methods. While specific validated methods solely for this compound are not widely published, the principles of analytical method development for pharmaceutical impurities are well-established.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a commonly employed technique for the analysis of related substances in pharmaceutical products. researchgate.net A stability-indicating HPLC method for Doxepin would be developed to separate the active ingredient from its potential impurities, including this compound. researchgate.net The validation of such a method would be performed according to the International Council for Harmonisation (ICH) guidelines and would assess parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique that can be utilized for the identification and quantification of impurities, especially at very low levels. researchgate.netphenomenex.com An LC-MS/MS method would offer high sensitivity and selectivity for the detection of this compound. nih.gov

The development and validation of these analytical methods are fundamental to ensuring that the levels of this compound in Doxepin drug substance and product are consistently monitored and controlled within acceptable limits, thereby safeguarding patient safety.

Future Research Directions

Development of Novel Synthetic Routes

Currently, dedicated synthetic routes for N-Desmethyl N-Ethyl Doxepin (B10761459) are not extensively documented in publicly available literature. The logical and most direct approach to its synthesis would involve the N-alkylation of N-Desmethyldoxepin (Nordoxepin), the primary active metabolite of Doxepin.

A plausible synthetic strategy would be the reductive amination of N-Desmethyldoxepin with acetaldehyde. This method is a common and effective way to introduce an ethyl group to a secondary amine. The reaction would typically involve a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

Alternatively, direct N-alkylation of N-Desmethyldoxepin with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a non-nucleophilic base could be explored. However, this method carries the risk of over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. Optimization of reaction conditions, including the choice of solvent, temperature, and base, would be crucial to maximize the yield of the desired tertiary amine.

Future research in this area should focus on developing and optimizing a scalable and efficient synthetic route to produce N-Desmethyl N-Ethyl Doxepin in high purity. This would be a critical first step to enable further pharmacological and toxicological studies.

Advanced Analytical Methodologies for Trace Level Detection

The detection and quantification of this compound, particularly at trace levels in biological matrices, are essential for pharmacokinetic and metabolic studies. While no methods are specifically published for this compound, methodologies used for Doxepin and its primary metabolite, N-Desmethyldoxepin, can be adapted.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of structurally similar compounds. preprints.orgdrugbank.comwikipedia.orgnih.govmeded101.comnih.gov An LC-MS/MS method for this compound would likely involve:

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from complex matrices like plasma or urine. meded101.comnih.gov

Chromatographic Separation: Reversed-phase chromatography using a C8 or C18 column to separate this compound from other metabolites and endogenous compounds. drugbank.com

Mass Spectrometric Detection: Multiple reaction monitoring (MRM) in positive ion mode would provide high selectivity and sensitivity. The precursor ion would be the protonated molecule [M+H]+, and characteristic product ions would be selected for quantification and confirmation.

Gas chromatography-mass spectrometry (GC-MS) is another potential technique, likely requiring derivatization of the amine to improve its volatility and chromatographic properties. nih.govdrugbank.comnih.gov Capillary electrophoresis (CE) has also been shown to be effective in separating Doxepin isomers and could potentially be adapted for the analysis of this compound and its stereoisomers. preprints.org

Future research should focus on the development and validation of a sensitive and specific analytical method for this compound, establishing parameters such as the limit of quantification (LOQ), linearity, accuracy, and precision.

In-depth Mechanistic Studies at the Molecular Level (e.g., specific enzyme substrate/inhibitor interactions)

The metabolism of Doxepin is well-characterized and primarily involves the cytochrome P450 (CYP) enzyme system. drugbank.com N-demethylation of Doxepin to N-Desmethyldoxepin is mainly catalyzed by CYP2C19, with minor contributions from CYP1A2 and CYP2C9. wikipedia.orgwikipedia.org Both Doxepin and N-Desmethyldoxepin are subsequently hydroxylated, predominantly by CYP2D6. wikipedia.orgwikipedia.org

It is highly probable that this compound would also be a substrate for CYP enzymes. In-depth mechanistic studies should be conducted to:

Identify the specific CYP isozymes responsible for the metabolism of this compound. This would involve in vitro studies using human liver microsomes and recombinant CYP enzymes.

Characterize the metabolic pathways. Potential metabolic routes include N-de-ethylation, hydroxylation of the tricyclic ring system, and subsequent glucuronidation.

Investigate the potential for enzyme inhibition or induction. Doxepin itself is known to inhibit CYP2D6. drugbank.com It would be crucial to determine if this compound has similar inhibitory or inducing effects on major CYP enzymes, as this could predict potential drug-drug interactions.

Understanding the molecular interactions of this compound with metabolic enzymes is fundamental to predicting its pharmacokinetic profile and potential for drug interactions.

Exploration of Stereoisomer-Specific Research (If applicable)

Doxepin exists as a mixture of (E)- and (Z)-geometric isomers, with the commercial product typically containing an 85:15 ratio of the (E)- to (Z)-isomer, respectively. nih.govnewdrugapprovals.org These isomers exhibit different pharmacological properties. For instance, the (Z)-isomer of Doxepin has a significantly higher affinity for the histamine (B1213489) H1 receptor than the (E)-isomer. technologynetworks.com

The metabolism of Doxepin is also stereoselective. While the plasma concentrations of the Doxepin isomers generally reflect the administered ratio, the plasma levels of the (E)- and (Z)-isomers of its metabolite, N-Desmethyldoxepin, are approximately 1:1. wikipedia.org This indicates a preferential metabolic pathway for one of the isomers.

Given that this compound would be synthesized from N-Desmethyldoxepin, it will also exist as (E)- and (Z)-stereoisomers. Therefore, stereoisomer-specific research is highly applicable and necessary. Future studies should aim to:

Develop stereoselective synthetic routes to obtain the individual (E)- and (Z)-isomers of this compound in high purity.

Develop and validate stereoselective analytical methods to separate and quantify the individual isomers in biological samples. This would likely involve chiral chromatography.

Investigate the pharmacokinetic profiles of the individual isomers, including their absorption, distribution, metabolism, and excretion.

Evaluate the pharmacodynamic properties of each isomer separately to determine if they have different affinities for various receptors and transporters, and consequently, different therapeutic activities and side-effect profiles.

Such research is critical for a complete understanding of the pharmacology of this compound and for any potential future clinical development.

Data Tables

Table 1: Plausible Synthetic Approaches for this compound

Method Starting Material Reagents Potential Advantages Potential Challenges
Reductive Amination N-Desmethyldoxepin Acetaldehyde, Sodium triacetoxyborohydride High selectivity, mild reaction conditions Availability of starting material

Table 2: Potential Analytical Methodologies for this compound

Technique Sample Preparation Separation Detection Key Advantages
LC-MS/MS SPE or LLE Reversed-phase C8/C18 column MRM High sensitivity and selectivity
GC-MS LLE, Derivatization Capillary GC column Mass Spectrometry Good for volatile compounds

Table 3: Predicted Metabolic Pathways and Enzymes for this compound

Metabolic Reaction Probable Primary Enzyme(s) Precursor Product
N-de-ethylation CYP2C19, CYP1A2, CYP2C9 This compound N-Desmethyldoxepin
Hydroxylation CYP2D6 This compound Hydroxy-N-Desmethyl N-Ethyl Doxepin

Table 4: Focus Areas for Stereoisomer-Specific Research on this compound

Research Area (E)-Isomer (Z)-Isomer Rationale
Synthesis Develop stereoselective route Develop stereoselective route To enable study of individual isomers
Analytics Develop stereoselective assay Develop stereoselective assay To quantify individual isomers in biological matrices
Pharmacokinetics Characterize ADME profile Characterize ADME profile To understand disposition of each isomer

Q & A

Q. What enzymatic pathways are primarily involved in the metabolism of N-Desmethyl N-Ethyl Doxepin, and how can these be experimentally validated?

this compound, as a derivative of doxepin, is likely metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6, based on studies of parent compound metabolism . To validate this:

  • Methodology : Conduct in vitro hepatic microsomal assays with selective enzyme inhibitors (e.g., fluvoxamine for CYP2C19, quinidine for CYP2D6). Monitor metabolite formation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Genotype human liver samples to correlate enzyme activity with genetic polymorphisms .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

High-resolution mass spectrometry (HRMS) and LC-MS/MS are optimal due to their sensitivity and specificity for detecting low-concentration metabolites.

  • Protocol : Use deuterated internal standards (e.g., D₃-doxepin) to correct for matrix effects. Validate methods per FDA guidelines, including linearity (1–100 ng/mL), precision (<15% RSD), and recovery (>70%) .

Q. How should preclinical studies on this compound be designed to ensure translational relevance?

  • Animal Models : Use murine burn wound models (e.g., ) to assess efficacy in tissue repair. Include positive controls (e.g., phenytoin) and vehicle controls (e.g., glycerin).
  • Dosage : Apply dose-ranging studies (e.g., 5–30 mg/kg) to establish therapeutic windows. Monitor plasma concentrations to correlate exposure with outcomes .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Storage : Store at 2–8°C in airtight containers to prevent degradation.
  • Exposure Mitigation : Use PPE (gloves, lab coats) and fume hoods. Follow first-aid protocols for accidental exposure, including 15-minute eye rinsing and 48-hour medical observation for systemic symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across studies?

Contradictions often arise from small sample sizes or unaccounted genetic variability (e.g., CYP2C19 polymorphism).

  • Approach : Conduct in vivo pharmacokinetic studies in genetically diverse cohorts. Use population pharmacokinetic modeling to identify covariates (e.g., age, genotype) affecting metabolite profiles .

Q. What strategies validate the identity of this compound metabolites in human samples?

  • HRMS Fragmentation : Compare MS/MS spectra of suspected metabolites with synthesized reference standards. Key fragments (e.g., 174.1270 Da for N-ethyl hexedrone derivatives) confirm structural identity .
  • Isotopic Labeling : Track metabolite formation using ¹³C- or ²H-labeled precursors in hepatocyte incubations .

Q. How can interspecies differences in this compound metabolism be addressed in preclinical-to-clinical extrapolation?

  • Cross-Species Assays : Compare metabolite profiles in human, murine, and canine hepatocytes. Use scaling factors (e.g., liver-to-body weight ratios) to predict human clearance.
  • In Silico Modeling**: Apply physiologically based pharmacokinetic (PBPK) software (e.g., Simcyp) to simulate human exposure .

Q. What experimental designs mitigate bias in assessing this compound’s neuropharmacological effects?

  • Blinded Studies : Randomize treatment groups and use automated behavioral assays (e.g., forced swim test for antidepressant activity).
  • Biomarker Integration : Measure plasma cytokine levels (e.g., IL-6, TNF-α) to objectively correlate CNS effects with systemic inflammation .

Q. How can researchers address the lack of reference standards for novel this compound metabolites?

  • Synthetic Routes : Optimize asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) to produce enantiopure standards.
  • Collaborative Validation : Share samples across labs for interlaboratory reproducibility testing via platforms like the CAS Common Chemistry registry .

Methodological Notes

  • Data Reporting : Adhere to NIH guidelines for preclinical studies, including ARRIVE 2.0 criteria for animal research .
  • Reproducibility : Archive raw MS data in public repositories (e.g., Metabolomics Workbench) with metadata on instrument settings and calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.